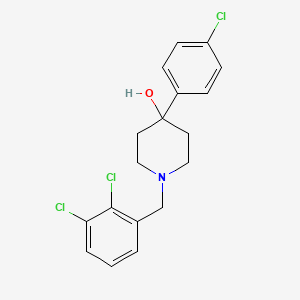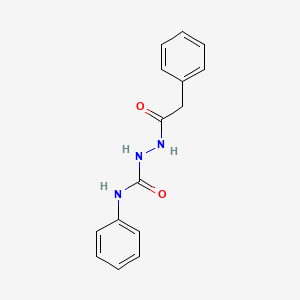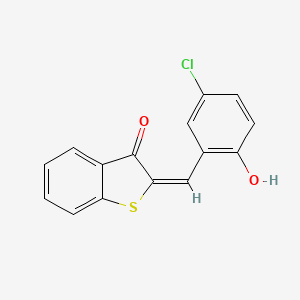![molecular formula C20H19NO4S B5086126 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders.
作用機序
The mechanism of action of TZD is primarily mediated through its interaction with PPARγ, a nuclear receptor that regulates gene expression in various tissues. TZD binds to PPARγ and induces a conformational change that enhances its transcriptional activity, leading to the activation of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. TZD can also modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which play important roles in cell growth and survival.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects in different tissues. In adipose tissue, TZD can promote adipocyte differentiation and improve insulin sensitivity by increasing glucose uptake and reducing lipolysis. In the liver, TZD can reduce hepatic glucose production and improve lipid metabolism by regulating the expression of genes involved in gluconeogenesis and lipogenesis. In cancer cells, TZD can induce cell cycle arrest and apoptosis by inhibiting various signaling pathways, such as the PI3K/Akt and MAPK pathways. In the brain, TZD can reduce oxidative stress and inflammation by activating various antioxidant and anti-inflammatory pathways.
実験室実験の利点と制限
One of the major advantages of TZD is its high specificity and potency in activating PPARγ, which makes it a valuable tool for studying the role of PPARγ in various diseases. TZD can also be easily synthesized and purified, which makes it readily available for research purposes. However, TZD has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations. Additionally, TZD can interact with other nuclear receptors and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for TZD research. One of the major areas of interest is the development of novel TZD derivatives with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of TZD in metabolic diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, TZD has shown promising results in preclinical studies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its potential therapeutic effects in these diseases.
合成法
TZD can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(benzylideneamino)thiazolidine-4-one to yield TZD. The purity and yield of TZD can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
TZD has been extensively studied for its potential therapeutic effects in various diseases. In diabetes, TZD has been shown to improve insulin sensitivity and glucose uptake by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TZD has also been investigated for its potential anticancer effects, as it can induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. Additionally, TZD has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-6-5-7-14(2)18(13)25-11-10-24-16-9-4-3-8-15(16)12-17-19(22)21-20(23)26-17/h3-9,12H,10-11H2,1-2H3,(H,21,22,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSQKFKQZXUTO-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)

![N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5086132.png)
![ethyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086139.png)

![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)